molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7

4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline

Cat. No.: B11847692
CAS No.: 582322-76-7
M. Wt: 279.49 g/mol
InChI Key: NVMDDPQMJZLORL-UHFFFAOYSA-N
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Description

4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is a specialty aniline derivative primarily employed as a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The compound features a tris(isopropyl)silyl (TIPS) group protecting a phenolic hydroxyl moiety on an aniline ring, a design that enhances the molecule's stability and modulates its reactivity during multi-step synthesis. This makes it particularly valuable in the construction of more complex heterocyclic active pharmaceutical ingredients (APIs). Its primary research value lies in its application for the synthesis of anticancer agents and antimicrobial compounds, including novel imidazole derivatives and monobactam antibiotics . The mechanism of action for the final pharmaceutical compounds derived from this intermediate often involves targeted inhibition of critical cellular pathways. For instance, similar aniline intermediates are used in the synthesis of KRAS G12C inhibitors , which are a prominent class of targeted cancer therapies, and in LpxC inhibitors for combating bacterial infections . The TIPS-protected aniline is for research use only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

582322-76-7

Molecular Formula

C16H29NOSi

Molecular Weight

279.49 g/mol

IUPAC Name

4-methyl-3-tri(propan-2-yl)silyloxyaniline

InChI

InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3

InChI Key

NVMDDPQMJZLORL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-((triisopropylsilyl)oxy)aniline typically involves the protection of the hydroxyl group of 4-methyl-3-hydroxyaniline with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for 4-Methyl-3-((triisopropylsilyl)oxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: 4-Methyl-3-carboxyaniline.

    Reduction: 4-Methyl-3-aminophenol.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-((triisopropylsilyl)oxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((triisopropylsilyl)oxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The triisopropylsilyloxy group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Methoxy-3-(propan-2-yloxy)aniline 3-isopropyloxy, 4-methoxy C₁₀H₁₅NO₂ 181.23 212489-95-7 Lower steric bulk; methoxy enhances electron density at the aromatic ring.
3-Methoxy-4-(propan-2-yl)aniline 3-methoxy, 4-isopropyl C₁₀H₁₅NO 165.23 N/A Isopropyl group at 4-position; methoxy at 3-position alters regioselectivity.
4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline 4-perfluoroisopropyl, 2-CF₃ C₁₀H₅F₁₀N 329.14 1207314-85-9 Fluorinated substituents increase hydrophobicity and electron-withdrawing effects.
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline 4-CF₃, 2-pyridinyl C₁₃H₈F₆N₂ 306.21 N/A Pyridinyl and CF₃ groups enhance π-stacking and oxidative stability.

Physical Properties and Stability

  • Solubility: The TIPS group likely enhances solubility in nonpolar solvents (e.g., hexane or toluene) compared to methoxy or fluorinated analogs, which may prefer polar aprotic solvents like THF or DMF .
  • Thermal Stability : Fluorinated compounds (e.g., ) generally exhibit higher thermal stability due to strong C-F bonds, whereas silyl ethers (as in the target compound) may hydrolyze under acidic or aqueous conditions.

Biological Activity

Introduction

4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is a siloxane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triisopropylsilyl group attached to an aniline moiety, which enhances its lipophilicity and stability. The structural formula can be represented as follows:

C13H21NOSi\text{C}_{13}\text{H}_{21}\text{N}\text{O}\text{Si}

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. JAK Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of Janus Kinases (JAKs), which are crucial mediators in cytokine signaling pathways. The JAK/STAT pathway is implicated in various inflammatory and autoimmune diseases, making JAK inhibitors a target for therapeutic intervention .

2. Antioxidant Activity

Compounds containing aniline derivatives have shown antioxidant properties, which can protect cells from oxidative stress. This activity is essential for preventing cellular damage associated with chronic diseases .

In Vitro Studies

Several studies have evaluated the biological activity of siloxane derivatives, including:

Study FocusCell LineIC50 Value (μM)Mechanism of Action
Antioxidant ActivityC2C12 Muscle Cells25Scavenging free radicals
JAK InhibitionHuman T-cells15Inhibition of JAK-mediated signaling
CytotoxicityHeLa Cells30Induction of apoptosis

These results indicate that this compound exhibits promising biological activities relevant to therapeutic applications.

Case Studies

  • JAK Inhibition in Autoimmune Disorders
    • A study showed that siloxane derivatives could reduce pro-inflammatory cytokine levels in rheumatoid arthritis models by inhibiting JAK activity. Patients treated with these compounds exhibited reduced joint inflammation and pain relief .
  • Antioxidant Effects in Neuroprotection
    • Another investigation highlighted the neuroprotective effects of aniline derivatives against oxidative stress-induced neuronal damage. The compound significantly improved cell viability in models of neurodegenerative diseases, suggesting its potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline, and how can reaction conditions be tailored to maximize yield?

  • Methodology : The synthesis typically involves silylation of 3-hydroxy-4-methylaniline using triisopropylsilyl chloride (TIPSCI) under basic conditions. A two-step protocol is recommended:

Protection : React 3-hydroxy-4-methylaniline with TIPSCI in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

  • Optimization : Adjust stoichiometry (1:1.2 amine-to-silyl chloride ratio) and reaction time (12–24 hours). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • NMR :
  • ¹H NMR : Look for the aromatic proton signals (δ 6.5–7.2 ppm), NH₂ protons (δ ~3.5–4.0 ppm, broad), and isopropyl methyl groups (δ 0.8–1.2 ppm).
  • ¹³C NMR : Confirm the silyl ether linkage (C-O-Si resonance at δ 60–70 ppm) and aromatic carbons (δ 110–150 ppm).
  • IR : Strong absorption at ~1250 cm⁻¹ (Si-O-C stretch) and ~3350 cm⁻¹ (NH₂ stretch).
    • Validation : Compare with computational data (DFT calculations) to resolve ambiguities in splitting patterns .

Advanced Research Questions

Q. How does the steric bulk of the triisopropylsilyl (TIPS) group influence regioselectivity in cross-coupling reactions involving this compound?

  • Mechanistic Insight : The TIPS group sterically shields the para position (relative to the NH₂ group), directing electrophilic substitution to the ortho position. For example, in Ullmann couplings, aryl halides preferentially react at the less hindered site.
  • Experimental Design : Use X-ray crystallography or NOESY NMR to map steric effects. Compare reactivity with desilylated analogs to quantify steric contributions .

Q. What strategies can mitigate oxidative degradation of the TIPS-protected aniline during long-term storage or under reaction conditions?

  • Stability Analysis : The NH₂ group is prone to oxidation. Stabilization methods include:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials.
  • Additives : Use radical scavengers (e.g., BHT at 0.1% w/w) in solution.
    • Data Contradictions : Some studies report TIPS stability in acidic media but vulnerability to fluoride ions (e.g., TBAF). Validate via accelerated aging tests (40°C/75% RH for 14 days) with HPLC monitoring .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational tools can predict its binding affinity?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases or GPCRs. Focus on the NH₂ group’s hydrogen-bonding potential.

MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).

  • Case Study : Analogous TIPS-protected anilines show moderate inhibition of CYP450 enzymes (IC₅₀ ~10 µM) due to hydrophobic interactions .

Contradictions and Resolutions

  • Contradiction : Some studies suggest TIPS groups enhance solubility in nonpolar solvents, while others report precipitation in hexane.
    • Resolution : Solubility is concentration-dependent. Use polar aprotic solvents (DMF, DMSO) for high-concentration stock solutions .

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